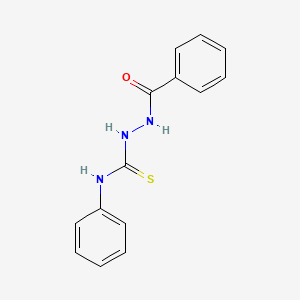

1-Benzoyl-4-phenylthiosemicarbazide

説明

Significance of Thiosemicarbazide (B42300) Scaffolds in Contemporary Chemical Science

The thiosemicarbazide scaffold, characterized by a thiourea (B124793) core linked to a hydrazine (B178648) moiety (-NH-NH-CS-NH-), is a cornerstone in modern chemical science, particularly in the field of medicinal chemistry. nih.gov These structures are recognized for their high reactivity and versatility as intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, thiazoles, triazoles, and thiadiazoles. researchgate.net The utility of thiosemicarbazides stems from their existence in tautomeric thione and thiol forms, which allows for diverse chemical reactions. researchgate.net

Thiosemicarbazides and their derivatives, thiosemicarbazones, exhibit a broad spectrum of biological activities. This bioactivity is often attributed to the conjugated N-N-S system and the ability of the sulfur and nitrogen atoms to act as chelation sites for metal ions, which can be crucial for the inhibition of various enzymes. nih.gov The range of documented pharmacological properties includes antibacterial, antifungal, anticonvulsant, antitubercular, and antiviral effects. nih.govnih.gov As they are typically small molecules, they hold potential for crossing the blood-brain barrier, making them attractive candidates for developing treatments for central nervous system disorders.

Historical Context and Evolution of Research on 1-Benzoyl-4-phenylthiosemicarbazide

The first identification of this compound was reportedly an instance of serendipity in science. It was discovered unexpectedly during an attempt to synthesize a different molecule, benzopinacolone 4-phenylthiosemicarbazone. Instead of the expected condensation reaction, researchers observed an unusual acylating behavior, leading to the formation of this compound. The structure was subsequently confirmed through a definitive synthesis pathway: the reaction of benzhydrazide with phenyl isothiocyanate.

This synthesis route remains a standard and efficient method for creating 1,4-disubstituted thiosemicarbazides. researchgate.net Early research into the broader class of phenylthiosemicarbazides, such as a 1984 study on 4-(4-chlorophenyl)thiosemicarbazide, established that their antibacterial properties were linked to electron delocalization within the thiosemicarbazide moiety. wikipedia.orgrsc.org This foundational work paved the way for the evolution of research on this compound, shifting from simple synthesis and characterization to its use as a versatile building block for more complex molecules with specific biological targets.

Current Research Landscape and Emerging Trajectories for this compound and its Derivatives

The current research landscape for this compound is dominated by its application as a scaffold in drug discovery and development. Scientists are actively synthesizing and evaluating its derivatives for a multitude of therapeutic applications.

One of the most prominent research areas is in antimicrobial agents . With the rise of drug-resistant bacteria, novel antibacterial compounds are urgently needed. Derivatives of the core structure have demonstrated significant activity. For instance, modifying the benzoyl portion with dihydroxy groups has yielded compounds with selective antibacterial action. researchgate.net In one study, a chitosan-based derivative of benzoyl phenyl-thiosemicarbazone showed a minimum inhibitory concentration (MIC) of 7.03 μg/mL against Escherichia coli. nih.gov An emerging application in this field is the development of gallic acid-based thiosemicarbazide derivatives to combat pathogenic Vibrio species in aquaculture. google.com

Another significant trajectory is the development of anticonvulsant drugs . Researchers have synthesized derivatives that show potent activity in preclinical models. By modifying the core structure, compounds have been developed that provide 100% protection against maximal electroshock (MES)-induced seizures in mice at doses of 30 mg/kg. nih.gov Further derivatization into 1,2,4-triazol-3-ones has produced compounds with significant efficacy in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models, with one derivative showing a median effective dose (ED₅₀) of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov

The development of antitubercular agents is also a key focus. Thiosemicarbazides are known to have activity against Mycobacterium tuberculosis, and research continues to optimize these structures for better efficacy. nih.govnih.gov

The primary emerging trajectory for this compound is its use as an intermediate for creating more complex heterocyclic systems. The thiosemicarbazide backbone is readily cyclized to form compounds like 1,3,4-thiadiazoles, which themselves are a class of biologically active molecules. researchgate.net This strategy allows chemists to leverage the established synthesis of the thiosemicarbazide to access a wider library of potential therapeutic agents.

Research Data on Derivatives

Table 1: Synthesis Yields of Selected Thiosemicarbazide Derivatives This table presents the reported chemical yields for various thiosemicarbazide derivatives synthesized through the condensation of hydrazides with isothiocyanates.

| Derivative Class | Specific Compound Example | Yield (%) | Reference |

| N-Benzoyl-N1-dihydroxybenzoylthiosemicarbazides | N⁴-Benzoyl-N¹-(2,3-dihydroxybenzoyl)thiosemicarbazide | 84.7% | researchgate.net |

| N-Benzoyl-N1-dihydroxybenzoylthiosemicarbazides | N⁴-Benzoyl-N¹-(2,6-dihydroxybenzoyl)thiosemicarbazide | 69.8% | researchgate.net |

| Thiosemicarbazones from 4-phenylthiosemicarbazide (B147422) | 1-(4-Methoxybenzylidene)-4-phenylthiosemicarbazide | 57% | nih.gov |

| Thiosemicarbazones from 4-phenylthiosemicarbazide | 1-(3-Nitrobenzylidene)-4-phenylthiosemicarbazide | 72% | nih.gov |

Table 2: Biological Activity of Selected Derivatives This table highlights the preclinical biological activity of various derivatives in antimicrobial and anticonvulsant assays.

| Derivative Type | Assay | Key Finding | Organism/Model | Reference |

| Benzoyl phenyl-thiosemicarbazone-chitosan | Minimum Inhibitory Concentration (MIC) | 7.03 µg/mL | Escherichia coli | nih.gov |

| 1-(5'-nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | Tuberculostatic Activity | Growth inhibition observed | Mycobacterium tuberculosis | nih.gov |

| 4-(Benzyloxy)benzyl aminoalkanol | Maximal Electroshock (MES) Test | 100% protection at 30 mg/kg | Mice | nih.gov |

| Benzoxazole-triazolone derivative | Median Effective Dose (ED₅₀) - MES Test | 23.7 mg/kg | Mice | nih.gov |

| Benzoxazole-triazolone derivative | Median Effective Dose (ED₅₀) - scPTZ Test | 18.9 mg/kg | Mice | nih.gov |

| Benzoxazole-triazolone derivative | Median Toxic Dose (TD₅₀) - Rota-rod | 284.0 mg/kg | Mice | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzamido-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIKTVJZVZMIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157098 | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-01-0 | |

| Record name | Benzoic acid, 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13153-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13153-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity Studies

Established Synthetic Pathways for 1-Benzoyl-4-phenylthiosemicarbazide

The synthesis of this compound and its analogs primarily relies on well-established condensation reactions and, in some cases, one-pot methodologies for related structures.

Condensation Reactions for Thiosemicarbazide (B42300) Moiety Formation

The principal and most direct method for synthesizing 1-aroyl-4-arylthiosemicarbazides involves the condensation of an aroyl hydrazide with an aryl isothiocyanate. researchgate.netnih.gov In the specific case of this compound, this is achieved by reacting benzoylhydrazine with phenyl isothiocyanate. This reaction is typically carried out by heating the reactants in a suitable solvent, such as anhydrous ethanol. researchgate.net

The general scheme for this reaction is as follows:

Scheme 1: General synthesis of 1-aroyl-4-arylthiosemicarbazides.

This method has been successfully employed for the synthesis of a variety of 1-aroyl-4-substituted thiosemicarbazides. For instance, a series of 1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides were prepared by the addition of 4-(4-fluorobenzoylamino)benzoylhydrazine to various isothiocyanates. nih.gov Similarly, new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides were obtained from the reaction of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 4-iodophenylisothiocyanate. researchgate.net

The reaction conditions, such as the choice of solvent and the use of bases like pyridine (B92270), sodium hydroxide (B78521), potassium hydroxide, or sodium hydride, can influence the formation of 1,4-disubstituted thiosemicarbazide derivatives. researchgate.net

One-Pot Synthesis Approaches for Analogous Thiosemicarbazide Derivatives

While direct one-pot synthesis of this compound is not extensively documented, one-pot multicomponent reactions are a recognized strategy for creating analogous thiosemicarbazone derivatives. researchgate.netijcce.ac.ir These reactions often involve the in-situ formation of the thiosemicarbazide or a related intermediate, followed by condensation with a carbonyl compound.

For example, a novel and efficient procedure for synthesizing thiosemicarbazones involves a multicomponent, catalyst-free reaction of phenyl or p-chlorophenyl isothiocyanate, hydrazine (B178648), and various aldehydes or ketones. researchgate.net This approach highlights the versatility of combining starting materials in a single reaction vessel to generate complex molecules. Another example describes a one-pot, four-component synthesis of thiazole (B1198619) and pyrazole (B372694) ring systems that involves the simultaneous formation of these heterocycles followed by a condensation reaction. researchgate.net

Although these examples lead to thiosemicarbazones rather than the parent thiosemicarbazide, they demonstrate the feasibility of one-pot strategies within this class of compounds, which could potentially be adapted for the synthesis of this compound derivatives.

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for thiosemicarbazide derivatives often focus on introducing functional groups to allow for further reactions, such as bioconjugation, or on utilizing modern synthetic techniques like microwave-assisted synthesis.

Functionalized thiosemicarbazones, which are derivatives of thiosemicarbazides, have been synthesized with terminal alkyne groups to enable azide-alkyne "click" reactions. nih.gov This modular approach allows for the generation of thiosemicarbazides containing a functionality for conjugation at the N4-position. nih.gov The synthesis typically starts with a bifunctional primary amine, which is converted to an isothiocyanate and then reacted with hydrazine to form the functionalized thiosemicarbazide. nih.gov

Microwave-assisted synthesis has also been employed to accelerate the formation of thiosemicarbazone derivatives, demonstrating a green chemistry approach to these compounds. taylorandfrancis.com

Mechanistic Investigations into the Formation of this compound

The formation of this compound and related compounds can sometimes involve unexpected reaction pathways and intermediates, prompting mechanistic investigations.

Studies on Anomalous Reactivity and Reaction Intermediates

An interesting case of anomalous reactivity was observed in the reaction of benzopinacolone with 4-phenylthiosemicarbazide (B147422). jmchemsci.comjmchemsci.com Instead of the expected condensation to form a thiosemicarbazone, the reaction yielded this compound. jmchemsci.comjmchemsci.com This unexpected outcome suggests that benzopinacolone acted as an acylating agent. jmchemsci.comjmchemsci.com

The proposed mechanism involves the nucleophilic addition of the thiosemicarbazide to the carbonyl group of benzopinacolone, forming a tetrahedral intermediate. jmchemsci.comjmchemsci.com This intermediate then undergoes a fragmentation where a trityl anion is expelled as a leaving group, leading to the formation of the N-benzoyl-4-phenylthiosemicarbazide. jmchemsci.comjmchemsci.com This reaction is noteworthy for the unusual cleavage of a carbon-carbon bond. jmchemsci.comjmchemsci.com

Further studies on the benzoylation of thiosemicarbazide have shown that dibenzoylation can lead to a mixture of isomers, namely 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide. researchgate.net The relative proportions of these isomers can be influenced by the reaction conditions.

Role of Ancillary Assistance and Intramolecular Participation in Reaction Pathways

The anomalous reaction between benzopinacolone and 4-phenylthiosemicarbazide is thought to be facilitated by anchimeric assistance, or intramolecular participation. jmchemsci.comjmchemsci.com It is proposed that the thioureido side-chain of the thiosemicarbazide participates in the reaction, possibly through the formation of a hydrogen bond, which assists in the expulsion of the trityl anion leaving group from the tetrahedral intermediate. jmchemsci.comjmchemsci.com This intramolecular assistance provides a lower energy pathway for the reaction to proceed, leading to the observed product.

The nucleophilic character of thiosemicarbazides, with multiple potential reaction sites (NH2-1, NH-2, and NH-4), makes their reactivity complex and dependent on the specific reactants and conditions. researchgate.net The superior reactivity of thiosemicarbazides compared to semicarbazides in certain cyclization reactions has been attributed to the greater polarizability of the sulfur atom, which enhances the nucleophilicity of the adjacent nitrogen. organic-chemistry.org

Derivatization Strategies and Functionalization of the this compound Core

The this compound molecule possesses multiple reactive sites, making it an excellent substrate for a variety of derivatization and functionalization reactions. These modifications are primarily targeted at the hydrazinyl nitrogens, the sulfur atom, and the N-phenyl ring, allowing for the systematic alteration of the compound's steric and electronic properties. Such strategies are fundamental in medicinal chemistry for exploring structure-activity relationships.

Key functionalization approaches include:

Acylation and Alkylation: The nitrogen atoms within the thiosemicarbazide backbone are nucleophilic and can be targeted by various electrophiles. Acylation, typically with aroyl or acyl chlorides, can introduce additional substituent groups. Chemoselective alkylation is also a viable strategy for introducing diversity at the nitrogen or sulfur positions, leading to the formation of compounds like S-alkylated isothiosemicarbazides, which are themselves valuable intermediates for further synthesis. nih.gov

Reactions at the Sulfur Atom: The thiocarbonyl group is a key functional handle. It can undergo S-alkylation with agents like alkyl halides to form S-alkyl-isothiosemicarbazide derivatives. These derivatives are often used as precursors for cyclization reactions.

Condensation Reactions: The terminal amino group can react with aldehydes and ketones to form thiosemicarbazone derivatives, expanding the molecular complexity.

These derivatization pathways underscore the compound's utility as a flexible building block for creating libraries of structurally diverse molecules.

Cyclization Reactions and Formation of Heterocyclic Scaffolds from Thiosemicarbazide Precursors

This compound serves as a readily available precursor for the synthesis of a wide range of important heterocyclic scaffolds, including thiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The intrinsic arrangement of nitrogen and sulfur atoms facilitates various intramolecular cyclization reactions.

1,3-Thiazoles: The Hantzsch thiazole synthesis is a classic and widely used method for forming a thiazole ring. nih.gov This reaction involves the condensation of a thiosemicarbazide with an α-halocarbonyl compound, such as an α-haloketone. nih.govyoutube.com The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to yield the 2-hydrazinothiazole derivative. nih.gov

1,3,4-Thiadiazoles: The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through the acid-catalyzed cyclization of 1-acylthiosemicarbazide precursors. sbq.org.br Reagents like concentrated sulfuric acid, polyphosphate ester (PPE), or phosphorus oxychloride act as dehydrating agents, promoting the intramolecular cyclization to form the stable aromatic thiadiazole ring. sbq.org.brencyclopedia.pub

1,2,4-Triazoles: In contrast to the acidic conditions used for thiadiazole formation, cyclization of this compound under basic conditions leads to the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net Treatment with aqueous sodium hydroxide or ammonia (B1221849) solution induces an intramolecular cyclization, followed by elimination of a water molecule, to yield the corresponding 4-phenyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.netfarmaciajournal.com

The following table summarizes these key cyclization reactions.

| Target Heterocycle | Reagent(s) | Reaction Type | Resulting Scaffold |

| 1,3-Thiazole | α-Haloketone | Hantzsch Synthesis | 2-Hydrazino-1,3-thiazole derivative |

| 1,3,4-Thiadiazole | Conc. H₂SO₄, PPE | Acid-catalyzed cyclodehydration | 2,5-Disubstituted-1,3,4-thiadiazole |

| 1,2,4-Triazole | NaOH (aq), NH₃ (aq) | Base-catalyzed cyclization | 4,5-Disubstituted-1,2,4-triazole-3-thione |

These cyclization strategies highlight the pivotal role of this compound as a launchpad for accessing a diverse array of heterocyclic compounds with potential applications in various fields of chemical science.

Advanced Structural Elucidation and Conformational Analysis

Solid-State Structural Analysis of 1-Benzoyl-4-phenylthiosemicarbazide and its Analogues

The solid-state structure of this compound and its analogues has been extensively investigated using single-crystal X-ray diffraction, providing precise details about their molecular geometry, bond parameters, and the intricate network of non-covalent interactions that dictate their crystal packing.

X-ray Crystallography for Molecular Geometry and Bond Parameters

X-ray crystallography has been instrumental in determining the precise molecular geometry and bond parameters of thiosemicarbazide (B42300) derivatives. In a study of (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone, the compound was found to crystallize in the triclinic space group P-1 jlu.edu.cn. The thiosemicarbazide moiety in such derivatives is often observed to be nearly planar, a feature attributed to the delocalization of π-electrons across the N-C=S backbone. According to X-ray crystallography of thiosemicarbazide, the CSN3 core of the molecule is almost planar wikipedia.org. The bond lengths and angles within the thiosemicarbazide framework are consistent with those reported for similar structures. For instance, the C=S and N-N bond lengths are typically in the range of 1.68-1.70 Å and 1.37-1.38 Å, respectively, which are characteristic of thiosemicarbazone systems and confirm the thione tautomeric form in the crystalline state researchgate.net.

| Parameter | Value |

|---|---|

| Molecular Formula | C16H16FN3S |

| Molecular Weight | 301.39 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.494(4) |

| b (Å) | 7.971(5) |

| c (Å) | 15.492(10) |

| α (°) | 83.690(11) |

| β (°) | 84.185(10) |

| γ (°) | 84.348(11) |

| Volume (ų) | 786.8(9) |

| Z | 2 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal structures of this compound and its analogues are significantly influenced by a network of intramolecular and intermolecular hydrogen bonds. These interactions play a pivotal role in stabilizing the molecular conformation and directing the supramolecular assembly in the solid state.

Intramolecular hydrogen bonds are frequently observed in thiosemicarbazide derivatives, typically involving the N-H group of the hydrazinic nitrogen and a nearby acceptor atom, such as the nitrogen of an imine group or an oxygen atom. For example, in the structure of (E)-1-(2-Nitrobenzylidene)-4-phenylthiosemicarbazide, an intramolecular N—H⋯N contact is present pharmacy180.com. These interactions contribute to the planarity of the molecule and restrict the conformational freedom of the side chains.

Intermolecular hydrogen bonds are the primary driving force for the formation of extended supramolecular architectures in the crystals of these compounds. The N-H protons of the thiosemicarbazide backbone act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the benzoyl group are common acceptors. This leads to the formation of various hydrogen-bonding motifs, such as dimers, chains, and sheets. In the crystal structure of 1-(4-formylbenzylidene)-4-methylthiosemicarbazone, molecules are linked into a supramolecular chain along the b-axis by N—H⋯S hydrogen bonds nih.gov. The analysis of these non-covalent interactions is often complemented by Hirshfeld surface analysis, which provides a visual representation of the intermolecular contacts.

Chiral Crystal Structure Investigations of Related Thiosemicarbazides

The investigation of chirality in the crystal structures of thiosemicarbazide derivatives is a growing area of interest, particularly for their potential applications in stereoselective recognition and catalysis. When a thiosemicarbazide molecule is chiral, it can crystallize in a chiral space group, leading to a non-centrosymmetric crystal structure.

A study of a chiral thiosemicarbazide compound, RBPPT, revealed that it crystallizes in the monoclinic chiral space group P21 researchgate.net. The determination of the absolute configuration of a chiral molecule is a critical aspect of these investigations pharmacy180.comimperial.ac.uk. While X-ray crystallography is a definitive method for determining the absolute configuration of crystalline compounds, other techniques such as vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules in solution nih.govspark904.nl. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S) imperial.ac.uk.

Spectroscopic Investigations for Structural Confirmation and Electronic Properties

Spectroscopic techniques are indispensable for the structural characterization of this compound and its analogues, providing valuable information about their functional groups, bonding, and electronic properties in both the solid state and in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Bond Stretching Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for the identification of functional groups and the characterization of bonding in this compound and its analogues. The vibrational spectra of these compounds are characterized by a series of distinct absorption bands corresponding to the stretching and bending modes of their constituent chemical bonds.

The key characteristic vibrational frequencies for thiosemicarbazide derivatives include the N-H stretching vibrations, which typically appear in the range of 3100-3400 cm⁻¹ nih.govnih.gov. The C=O stretching vibration of the benzoyl group gives rise to a strong absorption band in the region of 1640-1690 cm⁻¹ nih.govuniroma1.it. The C=S stretching vibration, a characteristic feature of the thiosemicarbazide core, is typically observed in the range of 800-850 cm⁻¹ nih.gov. The C=N stretching vibration of thiosemicarbazone derivatives appears in the range of 1545-1615 cm⁻¹ nih.govnih.gov. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the in-ring C=C stretching vibrations of the phenyl rings give rise to bands in the 1400-1600 cm⁻¹ region libretexts.org.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100-3400 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| C=O | Stretching | 1640-1690 | Strong |

| C=N | Stretching | 1545-1615 | Medium to Strong |

| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |

| C-N | Stretching | 1168-1304 | Medium |

| C=S | Stretching | 800-850 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound and its analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the unambiguous assignment of the molecular structure and providing insights into the conformational dynamics in solution.

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the aromatic rings appear as multiplets in the range of 7.0-8.5 ppm nih.govmdpi.com. The N-H protons are typically observed as broad singlets at lower fields, often in the range of 8.0-12.0 ppm, and their chemical shifts can be sensitive to solvent and temperature nih.gov. The exact chemical shifts of the N-H protons can provide information about their involvement in hydrogen bonding.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The carbon of the C=S group is characteristically found at a downfield chemical shift, typically in the range of 175-185 ppm nih.gov. The C=O carbon of the benzoyl group resonates in the range of 165-175 ppm. The aromatic carbons of the phenyl rings give rise to a series of signals in the region of 120-140 ppm nih.gov. The study of N-benzoylated piperazines has shown that temperature-dependent NMR can be used to investigate the conformational behavior and rotational barriers of the amide bond in solution rsc.org.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | N-H | 8.0 - 12.0 |

| Aromatic C-H | 7.0 - 8.5 | |

| Aliphatic C-H (in analogues) | 0.9 - 4.0 | |

| ¹³C | C=S | 175 - 185 |

| C=O | 165 - 175 | |

| Aromatic C | 120 - 140 | |

| Aliphatic C (in analogues) | 10 - 60 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways

Electronic absorption spectroscopy of this compound reveals characteristic absorption bands in the ultraviolet-visible region that are indicative of its electronic structure. The molecule contains several chromophores, including the benzoyl group, the phenyl group, and the thiosemicarbazide moiety, which give rise to distinct electronic transitions. The extended conjugation involving the phenyl rings and the thiocarbonyl group significantly influences the absorption wavelengths. tanta.edu.eguzh.ch

The spectrum is primarily characterized by two types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star). shu.ac.uklibretexts.org

π → π Transitions:* These are high-energy transitions that result from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In this compound, these transitions are associated with the aromatic π-systems of the benzene (B151609) rings and the C=O and C=S double bonds. These absorptions are typically intense and are expected to appear in the shorter wavelength UV region. shu.ac.uk The conjugation between the phenyl ring and the carbonyl group, as well as the phenylaminothioformyl moiety, leads to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the non-conjugated chromophores.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the sulfur, oxygen, and nitrogen atoms, to a π* antibonding orbital. uzh.ch These transitions are of lower energy compared to π → π* transitions and therefore appear at longer wavelengths, often in the near-UV or visible region. youtube.com The C=S (thiocarbonyl) group, in particular, is known to exhibit n → π* transitions at longer wavelengths than the C=O (carbonyl) group. These transitions are typically less intense than π → π* transitions. shu.ac.uk

The specific absorption maxima (λmax) are influenced by the solvent polarity. Typically, with increasing solvent polarity, n → π* transitions undergo a hypsochromic (blue) shift, while π → π* transitions experience a bathochromic shift. shu.ac.uk This behavior can be used to help assign the observed absorption bands to specific electronic transitions within the molecule.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl rings, C=O, C=S, Conjugated System | Shorter Wavelength UV (<300 nm) | High |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Verification

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₄H₁₃N₃OS) is 271.34 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming its elemental composition.

Under electron impact (EI) ionization, the molecule forms an energetically unstable molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. chemguide.co.ukwikipedia.org The fragmentation pattern is a unique fingerprint of the molecule's structure.

The primary fragmentation pathways for this compound can be predicted based on the cleavage of its weakest bonds and the formation of stable ions and neutral molecules. Key fragmentation cleavages are expected at the amide and thioamide linkages.

Predicted Fragmentation Pattern:

α-Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for carbonyl compounds, leading to the formation of a stable benzoyl cation. mdpi.com

Cleavage of the N-N bond: This bond in the hydrazine (B178648) moiety is relatively weak and prone to cleavage.

Cleavage of the thioamide C-N bonds: Fragmentation can occur on either side of the thiocarbonyl group.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the structural requirements are met, though less common for this specific structure. wikipedia.org

The resulting mass spectrum would show a peak for the molecular ion and various fragment ions. The most intense peak in the spectrum is designated as the base peak.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Formula | Description |

|---|---|---|---|

| 271 | [C₁₄H₁₃N₃OS]⁺˙ | C₁₄H₁₃N₃OS | Molecular Ion (M⁺˙) |

| 151 | [C₆H₅NCS]⁺˙ | C₇H₅NS | Phenyl isothiocyanate radical cation |

| 135 | [C₆H₅CSNH]⁺˙ | C₇H₆NS | Thiobenzamide radical cation |

| 120 | [C₆H₅CONH₂]⁺ | C₇H₆NO | Benzamide cation |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation (often a prominent peak) |

| 93 | [C₆H₅NH₂]⁺˙ | C₆H₇N | Aniline radical cation |

Elemental Analysis for Stoichiometric Determination and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. This analysis is crucial for verifying the empirical formula of the synthesized compound and assessing its purity.

The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₁₄H₁₃N₃OS. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, confirms the correct stoichiometry and indicates a high degree of purity, free from significant amounts of solvents or starting materials.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₃N₃OS)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 61.97% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.84% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 15.49% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.90% |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.83% |

| Total | | | | 271.37 | 100.00% |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Molecular Structure Optimization

DFT has proven to be an invaluable tool for elucidating the three-dimensional arrangement of atoms and the electronic landscape of molecules like 1-Benzoyl-4-phenylthiosemicarbazide. By solving the Kohn-Sham equations, researchers can accurately model the molecule's structure and predict various properties. mdpi.com

Prediction of Geometrical Parameters and Harmonic Vibrational Frequencies

DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G(d,p), are used to determine the optimized molecular geometry. nih.govespublisher.com This process yields crucial information on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray diffraction, with minor discrepancies attributed to the different phases (gas phase for calculations versus solid state for experiments). nih.govmdpi.com

Harmonic vibrational frequencies can also be computed using DFT. nih.govnih.gov These calculations predict the positions of vibrational bands in infrared (IR) and Raman spectra. nih.govresearchgate.net A comparison between the calculated and experimental spectra allows for a detailed assignment of vibrational modes to specific molecular motions. mdpi.com It is common practice to scale the calculated frequencies to better match experimental values, accounting for the approximations inherent in the theoretical models. nih.gov

Table 1: Selected Predicted Geometrical Parameters for Thioamide Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.654 | - | - |

| C-N | - | - | 180 |

| N-H | - | - | - |

| C-C (aromatic) | - | - | - |

Note: This table is illustrative and based on typical values found for similar structures in the literature. Specific values for this compound would require dedicated calculations.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap. irjweb.comnih.gov For instance, in related heterocyclic compounds, HOMO-LUMO energy gaps have been calculated to be around 2.96 eV to 4.4871 eV. nih.govirjweb.com The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand the electronic transitions of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method allows for the calculation of the excited states and the prediction of the molecule's UV-visible absorption spectrum. nih.govespublisher.com The calculated absorption maxima (λmax) can then be compared with experimental spectroscopic data. nih.gov For example, TD-DFT calculations on similar organic molecules have shown good agreement with experimental absorption bands, with discrepancies often being minor. nih.govnih.gov These calculations can predict transitions, such as π to π* transitions, which are common in aromatic systems. espublisher.com

Quantum Chemical Descriptors and Reactivity Analysis

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors derived from DFT calculations provide deeper insights into the reactivity of this compound.

Global Reactivity Descriptors

Global Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Absolute Electronegativity (χ): The tendency to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. irjweb.com

These parameters are calculated using the energies of the HOMO and LUMO. irjweb.com A molecule with low hardness and high softness is generally more reactive. nih.gov

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Typical Value Range |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Varies |

| Global Softness (S) | 1 / η | Varies |

| Absolute Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Varies |

| Electrophilicity Index (ω) | χ² / (2η) | Varies |

Note: The values are dependent on the specific molecule and the level of theory used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. libretexts.orgproteopedia.orgchemrxiv.org It is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface. nih.govlibretexts.org

The different colors on the MEP map indicate regions of varying electron density:

Red: Regions of high electron density, indicating negative electrostatic potential. These are typically associated with electronegative atoms and represent sites susceptible to electrophilic attack. nih.gov

Blue: Regions of low electron density, indicating positive electrostatic potential. These are usually found around hydrogen atoms and are prone to nucleophilic attack. nih.gov

Green: Regions of neutral potential. libretexts.org

By analyzing the MEP map of this compound, one can identify the most reactive sites for interactions with other molecules. nih.govproteopedia.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization Effects

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This approach is particularly useful for quantifying intramolecular interactions, such as charge transfer and electron delocalization, which are critical to the stability and reactivity of this compound.

The core of NBO analysis involves examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization. scirp.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. youtube.com

For this compound, key intramolecular charge transfer (ICT) and delocalization effects can be identified by analyzing the NBO output:

Delocalization within the Benzoyl Group: Significant delocalization is expected between the lone pairs of the carbonyl oxygen and the π-system of the adjacent phenyl ring.

Thiourea (B124793) Backbone Interactions: The lone pairs on the nitrogen and sulfur atoms of the thiourea core can donate electron density into the antibonding orbitals of adjacent groups. For instance, the interaction between the nitrogen lone pair (donor) and the π* antibonding orbital of the C=S group (acceptor) is a key feature of the thiourea moiety.

Inter-group Charge Transfer: NBO analysis can reveal charge transfer between the benzoyl moiety and the phenylthiosemicarbazide core. The electron-withdrawing nature of the benzoyl group can pull electron density from the electron-rich thiosemicarbazide (B42300) portion, leading to significant ICT.

Table 1: Conceptual NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| Lone Pair (LP) of Carbonyl Oxygen | π* (C-C) of Benzoyl Phenyl Ring | High | Resonance stabilization within the benzoyl group |

| Lone Pair (LP) of N2 Atom (Amide) | π* (C=O) of Carbonyl Group | High | Amide resonance, charge delocalization |

| Lone Pair (LP) of N4 Atom (Thioamide) | π* (C=S) of Thiocarbonyl Group | High | Thioamide resonance, charge delocalization |

| π (C=S) of Thiocarbonyl Group | σ* (N4-C(phenyl)) of Phenyl Ring | Moderate | Hyperconjugation and electron delocalization |

| Lone Pair (LP) of Sulfur Atom | σ* (N2-N4) of Hydrazine (B178648) Linkage | Moderate | Hyperconjugation contributing to conformational stability |

| π (C-C) of Phenyl Rings | π* (C-C) of Adjacent Bonds in the Same Ring | High | Aromatic system delocalization |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govnih.gov These methods provide insights into binding modes, binding affinities, and the stability of the ligand-protein complex, which are crucial for drug discovery and development. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity. For thiosemicarbazide derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that govern their binding to targets like kinases or enzymes. nih.gov For example, studies on similar structures have shown that the thiourea moiety can act as a hydrogen bond donor and acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine. mdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic and detailed view of the ligand-receptor complex. nih.gov Starting from a docked pose, an MD simulation calculates the motion of every atom in the system over time, offering a realistic representation of the complex's behavior in a biological environment. nih.gov These simulations can:

Assess the stability of the docked pose.

Reveal conformational changes in both the ligand and the protein upon binding.

Identify key residues that are consistently involved in the interaction.

Calculate the binding free energy of the complex using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), which often correlates well with experimental biological activity. mdpi.com

For instance, in simulations of related benzoyl-containing compounds, MD has shown that interactions with specific hydrophobic residues can be critical for high-affinity binding. mdpi.com The flexibility of different parts of the molecule and its ability to maintain crucial hydrogen bonds throughout the simulation are key determinants of its potential as an inhibitor. nih.govmdpi.com

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Thiosemicarbazide Ligand

| Protein Residue | Interaction Type | Binding Free Energy Contribution (MM-GBSA) | Stability (Contact Duration %) |

| Valine 851 | Hydrogen Bond (Backbone) | -3.5 kcal/mol | 95% |

| Phenylalanine 328 | π-π Stacking | -4.2 kcal/mol | 88% |

| Leucine 365 | Hydrophobic (van der Waals) | -2.8 kcal/mol | 91% |

| Serine 854 | Hydrogen Bond (Side Chain) | -3.1 kcal/mol | 75% |

| Glutamate 331 | Water-bridged H-bond | -1.5 kcal/mol | 60% |

Note: Data is illustrative, based on findings for similar compounds binding to protein kinases. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties and structural features (descriptors) that are most influential for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the rational design of more effective compounds. nih.gov

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), geometric descriptors, and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the biological activity. nih.gov The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

For a class of compounds like this compound, a QSAR study could reveal critical design principles. For example, a model might show that the inhibitory activity is positively correlated with the presence of an electron-withdrawing group on one of the phenyl rings and negatively correlated with molecular size. Such insights allow medicinal chemists to prioritize which derivatives to synthesize next, focusing on modifications that are predicted to enhance activity.

Table 3: Example of Descriptors Used in a QSAR Model for Bioactivity

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences solubility and the ability to interact with polar residues in a binding site. |

| Topological | Variable Connectivity Index | Describes molecular branching and complexity, which can affect how the molecule fits in a pocket. nih.gov |

| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons, potentially important in charge-transfer interactions. |

| Thermodynamic | LogP (Octanol/Water Partition) | Represents lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. |

| Steric/Geometrical | Molecular Surface Area | Affects the overall size and shape complementarity with the target binding site. |

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 1-Benzoyl-4-phenylthiosemicarbazide in Chelation

This compound is a multifaceted ligand, whose coordination behavior is dictated by the presence of multiple potential donor atoms and its ability to exist in different tautomeric forms. This versatility allows for various coordination modes, making it a subject of extensive research.

Identification of Potential Donor Atoms (N, S, O) and Coordination Modes

The structure of this compound contains several potential donor atoms: the carbonyl oxygen (O), the thioamide sulfur (S), and the hydrazinic nitrogen atoms (N). nih.gov This allows the ligand to act as a multidentate chelating agent. Research on analogous structures, such as 1-phenylacetyl-4-phenyl-3-thiosemicarbazide, has shown that these ligands can behave as neutral bidentate, mononegative bidentate, or even binegative tetradentate ligands. researchgate.net

Depending on the reaction conditions and the metal ion, the ligand can coordinate in several ways:

Bidentate Coordination: The most common mode involves chelation through the carbonyl oxygen and the thioamide sulfur (O, S donor set) or through a hydrazinic nitrogen and the thioamide sulfur (N, S donor set). eurjchem.com

Tridentate Coordination: In many instances, particularly with derivatives, the ligand coordinates in a tridentate fashion. For example, 2-acetylthiophene (B1664040) benzoylhydrazone, a related compound, utilizes a trifunctional SNO-donor system. arabjchem.org Similarly, 2-benzoylpyridine (B47108) thiosemicarbazone derivatives act as tridentate NNS ligands, coordinating through the pyridine (B92270) nitrogen, azomethine nitrogen, and the sulfur atom. eurjchem.commdpi.com For this compound itself, tridentate coordination involving the carbonyl oxygen, a hydrazinic nitrogen, and the thioamide sulfur (O, N, S) is frequently proposed. nih.gov

Tautomeric Forms and Their Influence on Metal Binding Capabilities

The coordination versatility of this compound is significantly influenced by its ability to exist in different tautomeric forms. The ligand can undergo both keto-enol (amide-imidol) and thione-thiol tautomerism.

Amide-Imidol Tautomerism: C(=O)-NH ⇌ C(OH)=N

Thione-Thiol Tautomerism: C(=S)-NH ⇌ C(SH)=N

In the solid state, the ligand typically exists in the keto-thione form. However, in solution and during complexation, it can tautomerize to the enol-thiol form. Metal chelation often occurs via the deprotonation of the imidol hydroxyl group and the thiol group. This deprotonation facilitates the formation of stable chelate rings with the metal ion. The ligand can coordinate as a neutral molecule in its keto form or, more commonly, as a monobasic or dibasic anion after losing one or two protons from its enolic/tholic forms. researchgate.netarabjchem.org This ability to deprotonate enhances its metal binding capabilities and stabilizes the resulting complexes.

Synthesis and Characterization of Metal Complexes of this compound and its Derivatives

The flexible coordination behavior of this compound has enabled the synthesis of a wide range of metal complexes. These complexes are typically prepared by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Sn(II), Fe(III), Mn(II), Pt(II), UO₂(II))

Researchers have successfully synthesized and characterized complexes of this compound and its close derivatives with a variety of transition metals. Documented examples include complexes with Co(II), Ni(II), Cu(II), and Zn(II). arabjchem.orgnih.govjournalcsij.com Additionally, studies on closely related ligands have reported the formation of complexes with Cd(II), Sn(IV), Fe(II)/Fe(III), Mn(II), Pt(II), Ru(II), Rh(III), and UO₂(II). nih.govresearchgate.netnih.govrsc.orgnih.gov For instance, three distinct tin(IV) complexes of 2-benzoylpyridine N(4)-phenylthiosemicarbazone have been prepared: [Sn(L)Cl₃], [BuSn(L)Cl₂], and [(Bu)₂Sn(L)Cl]. researchgate.net Similarly, Pt(II) complexes derived from o-vanillin-4-phenylthiosemicarbazone have been synthesized and structurally confirmed. nih.gov The synthesis of Cd(II) complexes with thiosemicarbazone ligands derived from 2-thiophenecarboxaldehyde and 4-methylbenzaldehyde (B123495) has also been reported. researchgate.net

Structural Elucidation of Metal Complexes using Advanced Spectroscopic and Analytical Techniques

The structures of the synthesized complexes are elucidated using a combination of analytical and spectroscopic methods. These techniques include elemental analysis (C, H, N, S), molar conductance measurements, magnetic susceptibility, and various spectroscopic methods such as FT-IR, UV-Vis, ¹H NMR, and mass spectrometry. arabjchem.org In some cases, single-crystal X-ray diffraction provides definitive structural information. mdpi.comnih.gov

Infrared (IR) spectroscopy is particularly informative for determining the ligand's coordination mode. The comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key changes:

A shift or disappearance of the ν(N-H) bands indicates the involvement of the hydrazinic nitrogen in coordination, often through deprotonation.

A negative shift in the ν(C=O) band suggests coordination through the carbonyl oxygen atom.

The disappearance of the ν(C=S) band and the appearance of a new band for ν(C-S) at a lower frequency is strong evidence for tautomerization to the thiol form and coordination through the deprotonated sulfur atom. nih.gov

The appearance of new, non-ligand bands in the far-IR region can be assigned to ν(M-O), ν(M-N), and ν(M-S) vibrations, further confirming the formation of coordinate bonds. nih.gov

The following table summarizes typical IR spectral data observed upon complexation of thiosemicarbazide-based ligands.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) | ~3300 - 3150 | Shifted or Disappears | Coordination of hydrazinic nitrogen, often with deprotonation. |

| ν(C=O) | ~1680 | Shifts to lower frequency | Coordination through carbonyl oxygen. researchgate.net |

| ν(C=S) | ~990 | Disappears | Tautomerization to thiol form and coordination via sulfur. nih.govresearchgate.net |

| ν(C-S) | - | Appears at lower frequency | Confirmation of coordination through thiol sulfur. nih.gov |

| ν(M-O), ν(M-N), ν(M-S) | - | ~580 - 370 | Formation of new metal-ligand bonds. nih.gov |

Proposed Geometries and Coordination Environments in Metal Chelates (e.g., Octahedral, Square-Planar, Tetrahedral, Distorted Geometries)

Based on the data from spectroscopic, magnetic, and analytical studies, specific geometries for the metal chelates are proposed. The resulting geometry depends on the metal ion, its oxidation state, the coordination number, and the stoichiometry of the complex.

For complexes of this compound derivatives, several geometries have been identified:

Octahedral: This is a common geometry, especially for complexes with a 1:2 metal-to-ligand ratio (ML₂). For example, Co(II), Ni(II), Zn(II), and Fe(III) often form octahedral complexes where two tridentate ligand molecules coordinate to the central metal ion. arabjchem.orgmdpi.com Octahedral geometry has also been proposed for certain Sn(IV) complexes. nih.gov

Square-Planar: This geometry is often observed for Ni(II) and Pt(II) complexes. One study on a thiosemicarbazide-based tetradentate ligand with a Ni(II) center revealed a distorted square-planar configuration. researchgate.net

Tetrahedral: In some cases, a tetrahedral environment is proposed, particularly for Zn(II) and Cd(II) complexes, which have a d¹⁰ electronic configuration and often favor four-coordination. nih.gov

Distorted Geometries: Due to the constraints of the chelate rings and potential steric hindrance, many complexes adopt distorted versions of the ideal geometries, such as distorted octahedral or distorted pentagonal-bipyramidal structures. arabjchem.orgnih.gov

The following table provides a summary of proposed geometries for metal complexes with thiosemicarbazide-based ligands.

| Metal Ion | Proposed Geometry | Example Complex Type |

|---|---|---|

| Co(II), Ni(II), Zn(II), Fe(III) | Octahedral / Distorted Octahedral | [M(L)₂] where L is a tridentate ligand. arabjchem.orgmdpi.com |

| Sn(IV) | Octahedral | [Sn(L)Cl₃], [Sn(L)BuCl₂] nih.gov |

| Ni(II), Pt(II) | Square-Planar | Complexes with specific tetradentate ligands. nih.govresearchgate.net |

| Zn(II), Cd(II) | Tetrahedral | Complexes with bidentate ligands. nih.gov |

| Cd(II) | Distorted Pentagonal-Bipyramidal | Dimeric complexes with bridging and chelating ligands. nih.gov |

Thermodynamic and Kinetic Studies of Metal Complex Formation and Stability

Detailed thermodynamic and kinetic studies specifically focused on the metal complexes of this compound are not extensively documented in the available scientific literature. However, the investigation of such properties is crucial for understanding the behavior of these complexes in solution. Research on analogous thiosemicarbazone compounds provides a framework for how the stability and formation rates of this compound complexes would be evaluated.

The thermodynamic parameters of complexation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are often calculated from the temperature dependence of the stability constants. These parameters provide deeper insight into the spontaneity and driving forces of the complex formation reaction. For instance, a negative ΔG value indicates a spontaneous complexation process. The enthalpy change reveals whether the reaction is exothermic or endothermic, while the entropy change reflects the change in disorder of the system upon complexation. For many thiosemicarbazone complexes, the formation is a spontaneous process driven by a favorable enthalpy and/or entropy change.

Kinetic studies focus on the rate of the complexation reaction. These investigations can elucidate the mechanism of complex formation and determine activation parameters, such as activation energy (Ea), which provide information about the energy barrier that must be overcome for the reaction to occur. Kinetic-spectrophotometric methods are often used to follow the rate of formation of colored complexes. asianpubs.orgpku.edu.cn

Table 1: Representative Thermodynamic and Kinetic Parameters for Metal Complex Formation (Note: The following table is illustrative of the types of data generated in such studies. Specific experimental values for this compound complexes are not available in the cited literature.)

| Metal Ion | Method | Stability Constant (log β) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | Spectrophotometry | Data not available | Data not available | Data not available | Data not available |

| Ni(II) | Potentiometry | Data not available | Data not available | Data not available | Data not available |

| Cu(II) | Spectrophotometry | Data not available | Data not available | Data not available | Data not available |

| Zn(II) | Potentiometry | Data not available | Data not available | Data not available | Data not available |

Electronic and Magnetic Properties of Metal-1-Benzoyl-4-phenylthiosemicarbazide Complexes

The electronic and magnetic properties of metal complexes are fundamental to understanding their structure, bonding, and potential applications. While specific data for this compound complexes are limited, the behavior of related thiosemicarbazone complexes allows for a general discussion of the expected properties. These properties are typically investigated using electronic absorption spectroscopy (UV-Vis), magnetic susceptibility measurements, and Electron Spin Resonance (ESR) spectroscopy.

Electronic Spectra (UV-Vis) The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the coordination geometry around the metal center. The spectra typically exhibit two types of transitions:

Ligand-to-Metal Charge Transfer (LMCT) bands: These high-intensity bands, usually found in the ultraviolet region, arise from the transfer of electrons from the ligand's orbitals to the metal's d-orbitals.

d-d transitions: These are weaker absorptions occurring in the visible or near-infrared region and result from the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength. For instance, studies on similar Cu(II) thiosemicarbazone complexes show bands that can be attributed to charge transfer and d-d transitions. nih.govresearchgate.netnih.gov

Magnetic Properties Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a metal complex, which reveals the number of unpaired electrons. This information is critical for deducing the spin state and, in conjunction with spectral data, the geometry of the complex. For example, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and a magnetic moment in the range of 2.9–3.4 Bohr Magnetons (B.M.), whereas a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.). researchgate.netresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy ESR (also known as EPR) is a powerful technique for studying paramagnetic species, i.e., those with unpaired electrons, such as Cu(II) complexes. ethz.ch The ESR spectrum provides values for the g-tensor (g_|| and g_⊥ for axial symmetry), which gives insight into the electronic ground state and the degree of covalency in the metal-ligand bonds. researchgate.netresearchgate.net For Cu(II) complexes, the trend g_|| > g_⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is typical for square planar or elongated octahedral geometries. ethz.ch The Hathaway's G value, calculated from the g-tensor components, can be used to assess the extent of exchange interaction between copper centers in polycrystalline samples. researchgate.net

Table 2: Representative Electronic and Magnetic Data for Metal Complexes (Note: This table illustrates the typical data obtained from electronic and magnetic studies. Specific experimental values for this compound complexes are not available in the cited literature.)

(where L represents the deprotonated this compound ligand)

Mechanistic Research on Biological Activities

Molecular Mechanisms of Antimicrobial Efficacy

Derivatives of the benzoylthiosemicarbazide scaffold have demonstrated notable antimicrobial properties. The mechanisms behind this efficacy are multifaceted, involving the inhibition of essential bacterial enzymes and interactions with key cellular components.

A significant target for benzoylthiosemicarbazide derivatives is the D-alanine-D-alanine ligase (Ddl), an essential enzyme in the bacterial cell wall biosynthesis pathway. researchgate.net This enzyme catalyzes the formation of the D-Ala-D-Ala dipeptide, a crucial precursor for peptidoglycan synthesis. researchgate.netucl.ac.be Inhibition of Ddl disrupts the integrity of the bacterial cell wall, leading to cell death.

Research has identified specific derivatives as potent inhibitors of this enzyme. For instance, a series of 1-(2-hydroxybenzoyl)-thiosemicarbazides have been designed and synthesized to target Ddl in resistant bacterial strains. ucl.ac.benih.gov Within this series, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide was identified as a particularly potent Ddl inhibitor with activity in the micromolar range. researchgate.netucl.ac.benih.gov Mechanistic studies confirmed that this compound acts via a bactericidal mechanism. ucl.ac.benih.gov Further structure-activity relationship (SAR) studies have highlighted that the hydroxyl group at the 2-position of the benzoyl ring is crucial for the enzymatic inhibition. ucl.ac.benih.gov Inhibition of Ddl activity by this compound was confirmed in bacterio by demonstrating an increase in the intracellular pools of D-alanine and a corresponding decrease in D-Ala-D-Ala. ucl.ac.benih.gov

Pharmacomodulation of the benzoyl-thiosemicarbazide scaffold has led to the identification of other related structures, such as thiosemicarbazones and thiotriazoles, as promising Ddl inhibitors. nih.govSalicylaldehyde-4(N)-(3,4-dichlorophenyl) thiosemicarbazone , for example, showed significant antimicrobial activity against vancomycin-resistant Enterococcus (VRE) strains with MIC values between 3.12-6.25 μM and against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains with MIC values of 12.5-25.0 μM. nih.gov

| Compound | Target Enzyme | Bacterial Strains | Activity (MIC/IC50) |

|---|---|---|---|

| 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide | D-alanine-D-alanine ligase (Ddl) | Resistant bacterial strains | Micromolar range inhibition |

| Salicylaldehyde-4(N)-(3,4-dichlorophenyl) thiosemicarbazone | D-alanine-D-alanine ligase (Ddl) | VRE strains | 3.12-6.25 μM |

| Salicylaldehyde-4(N)-(3,4-dichlorophenyl) thiosemicarbazone | D-alanine-D-alanine ligase (Ddl) | MRSA and VRSA strains | 12.5-25.0 μM |

The antimicrobial action of this class of compounds is not limited to a single enzyme. Research suggests that they can interact with other critical cellular components, including DNA. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, has been identified as a target for some benzoyl-hydrazine derivatives. nih.gov

A study on a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs found that they act as potential DNA gyrase inhibitors. nih.gov Specifically, one derivative demonstrated strong inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Molecular docking simulations suggest that these compounds can interact with the amino acid residues within the active site of DNA gyrase. nih.gov

While direct interaction studies of 1-benzoyl-4-phenylthiosemicarbazide with microbial DNA are limited in the reviewed literature, the activity of its derivatives against enzymes that maintain DNA topology points to a potential mechanism of action involving the disruption of DNA synthesis and repair.

Several derivatives of this compound have been evaluated for their spectrum of antimicrobial activity. ingentaconnect.com Studies on 1-[p-(benzoylamino)benzoyl]-4-substituted thiosemicarbazides and 1-[4-(4-fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides have reported antibacterial and antifungal activities. nih.govnih.gov

The synthesis and evaluation of various new thiosemicarbazide (B42300) derivatives have shown activity against a range of microbes, including Mycobacterium tuberculosis. researchgate.net Some of these compounds were found to be particularly active against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentration (MIC) values in the micromolar range. researchgate.net Research on 1-benzoyl-isothiosemicarbazides has also demonstrated activity against several Gram-positive bacteria, including Staphylococcus aureus, S. epidermidis, Streptococcus agalactiae, and S. faecalis, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi. researchgate.net The broad-spectrum nature of these compounds suggests that they may act on multiple targets or on a target that is conserved across different microbial species.

| Compound Series | Antimicrobial Spectrum | Reference |

|---|---|---|

| 1-Benzoyl-isothiosemicarbazides | Gram-positive bacteria (S. aureus, S. epidermidis), Gram-negative bacteria (E. coli, S. typhi), Fungi (C. albicans), Mycobacteria (M. tuberculosis, M. avium) | researchgate.net |

| 1-[p-(Benzoylamino)benzoyl]-4-substituted thiosemicarbazides | Bacteria and Candida | nih.gov |

| 1-[4-(4-Fluorobenzoylamino)-benzoyl]-4-substituted thiosemicarbazides | Bacteria and Fungi | nih.gov |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives | Gram-positive strains (B. subtilis, S. aureus) | nih.gov |

Cellular and Molecular Targets in Anticancer Research

The thiosemicarbazide and thiosemicarbazone scaffolds are prominent in the search for novel anticancer agents. nih.gov Their derivatives have shown cytotoxic properties against various cancer cell lines, and research has begun to uncover the molecular mechanisms behind these effects.

A primary molecular target for the anticancer activity of thiosemicarbazones is ribonucleotide reductase (RR). nih.gov RR is a crucial enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside diphosphates (dNDPs) from ribonucleoside diphosphates (RNDPs), which are the essential building blocks for DNA synthesis and repair. nih.gov As RR expression is elevated during the S-phase of the cell cycle, it is an attractive target for therapies aimed at proliferative diseases like cancer. nih.gov

The antitumor activity of thio compounds, such as thiosemicarbazones, has been linked to their ability to inhibit RR. nih.gov For example, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone has been shown to exhibit potent cytotoxic activity against several human cancer cell lines. nih.gov While the specific interaction of this compound with RR is not detailed, the established role of the broader thiosemicarbazone class as RR inhibitors provides a strong rationale for its potential mechanism of action in cancer. nih.govnih.govfrontiersin.org

Beyond RR inhibition, derivatives of benzoylthiosemicarbazide exert their cytotoxic effects through various other molecular mechanisms. Studies on 4-benzoyl-1-dichlorobenzoylthiosemicarbazide derivatives have revealed that their mode of action involves the inhibition of human DNA topoisomerase II. eurekaselect.comresearchgate.net This inhibition of an enzyme critical for managing DNA topology during replication leads to a reduction in the viability of cancer cells. eurekaselect.com Molecular docking studies have further supported that these compounds can interact strongly with the DNA-dependent subunit of this enzyme. researchgate.net

Other research on novel thiosemicarbazone derivatives has shown different mechanistic pathways. For instance, certain thiazole (B1198619) hybrids derived from 4-phenylthiosemicarbazone have demonstrated potent anticancer activity by inhibiting PI3Kα, a key component of the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer. nih.gov One such compound, Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate , was found to inhibit PI3Kα with an IC50 of 0.225 ± 0.01 μM. nih.gov This inhibition led to a decrease in the phosphorylation of Akt and mTOR in ovarian cancer cells. nih.gov Furthermore, this compound was observed to cause cell cycle arrest in the G2/M phase and significantly increase apoptosis. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 Value | Proposed Molecular Mechanism |

|---|---|---|---|

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HuCCA-1 (Cholangiocarcinoma) | 0.03 µg/mL | Inhibition of Ribonucleotide Reductase (RR) |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | A549 (Lung Carcinoma) | 0.04 µg/mL | Inhibition of Ribonucleotide Reductase (RR) |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | MOLT-3 (Leukemia) | 0.004 µg/mL | Inhibition of Ribonucleotide Reductase (RR) |

| 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MCF-7 (Breast Cancer) | Potent activity | Inhibition of human DNA topoisomerase II |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 μM | PI3Kα inhibition, G2/M cell cycle arrest, Apoptosis induction |

Induction of Programmed Cell Death Pathways in Target Cells

Thiosemicarbazones, a class of compounds structurally related to this compound, have been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. Research into other related scaffolds, such as 4-thiazolidinone (B1220212) derivatives, indicates that these molecules can trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by their ability to decrease the mitochondrial membrane potential and activate a cascade of caspases, including caspase-7, -8, -9, and -10.